N-(4-Methoxybenzoyl)-N'-phenylthiourea
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Overview
Description
N-(4-Methoxybenzoyl)-N’-phenylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a methoxybenzoyl group attached to a phenylthiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzoyl)-N’-phenylthiourea typically involves the reaction of 4-methoxybenzoyl chloride with phenylthiourea. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Methoxybenzoyl chloride+Phenylthiourea→N-(4-Methoxybenzoyl)-N’-phenylthiourea+HCl
Industrial Production Methods
Industrial production methods for N-(4-Methoxybenzoyl)-N’-phenylthiourea may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxybenzoyl)-N’-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium or copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
N-(4-Methoxybenzoyl)-N’-phenylthiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(4-Methoxybenzoyl)-N’-phenylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxybenzoyl)-N’-phenylurea: Similar in structure but with a urea moiety instead of thiourea.
N-(4-Methoxybenzoyl)-L-cysteine: Contains a cysteine residue instead of phenylthiourea.
4-Methoxybenzoyl chloride: A precursor used in the synthesis of N-(4-Methoxybenzoyl)-N’-phenylthiourea.
Uniqueness
N-(4-Methoxybenzoyl)-N’-phenylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiourea moiety, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
59849-29-5 |
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Molecular Formula |
C15H14N2O2S |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
4-methoxy-N-(phenylcarbamothioyl)benzamide |
InChI |
InChI=1S/C15H14N2O2S/c1-19-13-9-7-11(8-10-13)14(18)17-15(20)16-12-5-3-2-4-6-12/h2-10H,1H3,(H2,16,17,18,20) |
InChI Key |
ZBRKECUPIBHSNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
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